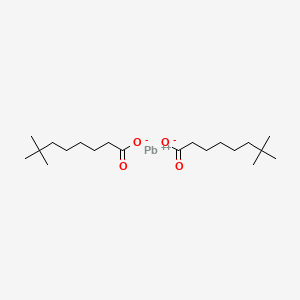
4-(Ethenyloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(ethenyloxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is characterized by a double-ring structure composed of a benzene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline, 4-(ethenyloxy)-, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Quinoline, 4-(ethenyloxy)- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of quinoline, 4-(ethenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Comparación Con Compuestos Similares
Quinoline, 4-(ethenyloxy)- can be compared with other similar compounds, such as:
Quinolones: These compounds, including ciprofloxacin and levofloxacin, are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Isoquinoline: This isomer of quinoline has a similar structure but differs in the position of the nitrogen atom within the ring system.
Quinazoline: Another heterocyclic compound with a similar structure, quinazoline is used in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
65750-20-1 |
|---|---|
Fórmula molecular |
C11H9NO |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
4-ethenoxyquinoline |
InChI |
InChI=1S/C11H9NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h2-8H,1H2 |
Clave InChI |
JUQYRSFLOUURAZ-UHFFFAOYSA-N |
SMILES canónico |
C=COC1=CC=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)



![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)




